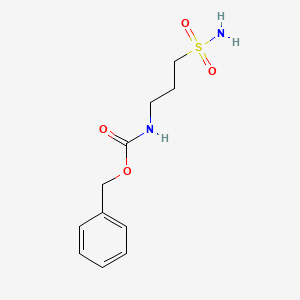

benzyl N-(3-sulfamoylpropyl)carbamate

Description

Benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate is a bifunctional molecule incorporating both a carbamate (B1207046) and a sulfamoyl group. The carbamate moiety, an ester of carbamic acid, is a well-established functional group in medicinal chemistry, known for its chemical stability and its ability to act as a peptide bond surrogate. acs.orgnih.gov This feature allows it to enhance a molecule's permeability across cellular membranes. nih.gov The sulfamoyl group (-SO₂NH₂) is a key pharmacophore in a variety of clinically important drugs, including diuretics, anticonvulsants, and antibacterial agents. The combination of these two functional groups within a single molecular framework suggests the potential for unique biological activities.

Sulfamoyl-containing carbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally characterized by the presence of both a sulfamide (B24259) or sulfonamide group and a carbamate linkage. This unique combination of functional groups allows for a wide range of structural modifications, enabling the fine-tuning of their physicochemical and pharmacological properties.

Research into sulfamoyl-containing carbamates has revealed their potential as inhibitors of various enzymes. For instance, certain quinoline-sulfamoyl carbamates have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms, some of which are implicated in cancer. nih.gov Similarly, novel sulfonamide-based carbamates have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme relevant to the pathology of Alzheimer's disease. nih.govresearchgate.net These studies highlight the versatility of the sulfamoyl-carbamate scaffold in targeting different enzyme families. The benzyl group in Benzyl N-(3-sulfamoylpropyl)carbamate, derived from benzyl alcohol, is a common protecting group in organic synthesis and can also influence the compound's biological activity and pharmacokinetic profile. wikipedia.org

The academic investigation of Benzyl N-(3-sulfamoylpropyl)carbamate is driven by the established biological significance of its constituent functional groups. The carbamate group is a key feature in many therapeutic agents and is often used to create prodrugs to improve stability and bioavailability. acs.orgnih.gov The sulfamoyl moiety is a well-known pharmacophore, and its derivatives are explored for a wide range of therapeutic applications, including anticancer and antibacterial agents. researchgate.netnih.gov

The combination of these two groups in Benzyl N-(3-sulfamoylpropyl)carbamate presents a compelling case for its study. The rationale for its investigation can be summarized in the following points:

Enzyme Inhibition: Based on the activity of related sulfamoyl-containing carbamates, this compound could be a candidate for inhibiting enzymes such as carbonic anhydrases or cholinesterases. nih.govnih.govresearchgate.net

Antibacterial Activity: The sulfamoyl group is a component of sulfonamide antibiotics. Therefore, Benzyl N-(3-sulfamoylpropyl)carbamate could be explored for potential antibacterial properties.

Structural Scaffold for Drug Design: This molecule can serve as a versatile scaffold for the synthesis of more complex molecules with tailored biological activities. The benzyl and sulfamoyl groups can be systematically modified to probe structure-activity relationships.

Detailed research findings on analogous compounds provide a strong basis for these investigations. For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates showed potent inhibitory activity against Gram-positive bacteria, indicating that the carbamate structure plays a crucial role in antibacterial action. nih.gov

Table 1: Examples of Biologically Active Sulfamoyl-Containing and Carbamate Compounds

| Compound Class | Example Compound | Biological Target/Activity | Reference |

|---|---|---|---|

| Quinoline-sulfamoyl carbamates | 2-Phenylpropyl (N-(quinolin-8-yl)sulfamoyl)carbamate | Carbonic Anhydrase IX Inhibition | nih.gov |

| Sulfonamide-based carbamates | Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase Inhibition | nih.govresearchgate.net |

| (3-benzyl-5-hydroxyphenyl)carbamates | 4,4-Dimethylcyclohexanyl carbamate derivative | Antibacterial (Gram-positive) | nih.gov |

Despite the promising rationale for its investigation, specific research on Benzyl N-(3-sulfamoylpropyl)carbamate appears to be limited in the public domain. This scarcity of data represents a significant research gap and, concurrently, a promising area for future exploration.

Key research gaps include:

Synthesis and Characterization: A detailed and optimized synthetic route for Benzyl N-(3-sulfamoylpropyl)carbamate has not been widely reported, nor have its comprehensive physicochemical properties been characterized.

Biological Screening: The compound has not been systematically screened against a broad range of biological targets to identify its potential therapeutic applications.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level remains to be elucidated.

Structure-Activity Relationship (SAR) Studies: There is a lack of SAR studies to understand how modifications to the benzyl, propyl, and sulfamoyl moieties affect biological activity.

Future research should be directed towards addressing these gaps. Initial efforts should focus on the efficient synthesis and thorough characterization of Benzyl N-(3-sulfamoylpropyl)carbamate. Following this, a comprehensive biological evaluation against various enzyme targets and microbial strains is warranted. Any promising "hits" from these screens should then be followed up with detailed mechanistic studies and the initiation of a medicinal chemistry program to explore the SAR and optimize the lead compound. The exploration of this and similar sulfamoyl-containing carbamates could lead to the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

benzyl N-(3-sulfamoylpropyl)carbamate |

InChI |

InChI=1S/C11H16N2O4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |

InChI Key |

HSLGPZRDIHBNDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyl N 3 Sulfamoylpropyl Carbamate

Established and Novel Synthetic Pathways for the Target Compound

The synthesis of benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate is not extensively detailed in publicly available literature as a single, direct procedure. However, a logical and established synthetic route can be constructed from well-precedented reactions. The most plausible pathway involves a two-step sequence starting from 3-aminopropanol.

The initial step is the protection of the amino group of 3-aminopropanol with a benzyloxycarbonyl (Cbz or Z) group. This reaction is typically carried out by treating 3-aminopropanol with benzyl chloroformate in the presence of a base, such as triethylamine or sodium carbonate, in a suitable solvent like dichloromethane or a biphasic system. This yields benzyl N-(3-hydroxypropyl)carbamate. A Chinese patent describes a similar preparation of N-carbobenzoxy-3-amino propanol, highlighting the feasibility of this initial step google.com.

The subsequent and final step is the sulfamoylation of the primary alcohol group of benzyl N-(3-hydroxypropyl)carbamate. An efficient method for the sulfamoylation of a hydroxyl group involves the use of sulfamoyl chloride in a solvent such as N,N-dimethylacetamide (DMA) researchgate.net. This reaction proceeds to furnish the desired benzyl N-(3-sulfamoylpropyl)carbamate. The use of DMA has been shown to accelerate the reaction, often without the need for an additional base researchgate.net.

A potential alternative, though less direct, pathway could involve the initial sulfamoylation of 3-aminopropanol at the amino group, followed by protection of the hydroxyl group, and subsequent manipulation to install the benzyl carbamate (B1207046). However, the chemoselectivity of the initial sulfamoylation could be challenging to control.

| Step | Reactants | Reagents | Solvent | Key Transformation |

| 1 | 3-Aminopropanol | Benzyl chloroformate, Triethylamine | Dichloromethane | N-protection |

| 2 | Benzyl N-(3-hydroxypropyl)carbamate | Sulfamoyl chloride | N,N-Dimethylacetamide | O-sulfamoylation |

Optimization of Reaction Conditions and Stereochemical Control

The optimization of the synthesis of benzyl N-(3-sulfamoylpropyl)carbamate would focus on maximizing the yield and purity of each step while ensuring scalability and reproducibility. For the N-protection step, key parameters to optimize include the reaction temperature, the stoichiometry of the base, and the rate of addition of benzyl chloroformate to minimize side reactions.

Stereochemical control becomes a critical consideration if the synthesis starts from a chiral amino alcohol. For instance, if (R)- or (S)-3-amino-1-propanol were used as the starting material, the resulting benzyl N-(3-hydroxypropyl)carbamate would be chiral. The subsequent sulfamoylation step is unlikely to affect the existing stereocenter. The introduction of new stereocenters would require more advanced asymmetric synthesis strategies, which are not inherent to this specific synthetic sequence but could be incorporated in the synthesis of derivatives.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of benzyl N-(3-sulfamoylpropyl)carbamate to reduce its environmental impact. For the N-protection step, replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as ethyl acetate or 2-methyltetrahydrofuran would be a primary consideration. The use of a biphasic system with water can also facilitate easier work-up and reduce organic solvent waste.

In the sulfamoylation step, minimizing the use of excess reagents and exploring catalytic methods would align with green chemistry principles. While DMA is an effective solvent, its high boiling point can make removal challenging. Investigating alternative, greener solvents or solvent-free conditions could be a valuable area of research. Furthermore, the development of a one-pot synthesis from 3-aminopropanol to the final product would significantly improve the process's atom economy and reduce waste from intermediate work-up and purification steps.

Design and Preparation of Structurally Related Analogs

The modular nature of benzyl N-(3-sulfamoylpropyl)carbamate allows for the systematic design and synthesis of a wide array of structural analogs. These modifications can be targeted to the benzyl moiety, the propyl and sulfamoyl linker, and through the introduction of heteroatoms and chiral centers.

Systematic Modification of the Benzyl Moiety

The benzyl group can be readily modified by using substituted benzyl chloroformates in the initial protection step. This allows for the introduction of a variety of functional groups onto the aromatic ring, which can modulate the electronic and steric properties of the molecule. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) can be incorporated.

| Position of Substituent | Example of Substituted Benzyl Chloroformate | Resulting Moiety |

| para | 4-Methoxybenzyl chloroformate | 4-Methoxybenzyl |

| meta | 3-Nitrobenzyl chloroformate | 3-Nitrobenzyl |

| ortho | 2-Chlorobenzyl chloroformate | 2-Chlorobenzyl |

Diversification of the Propyl and Sulfamoyl Linker

The propyl linker can be diversified by starting with different amino alcohols. For example, using 4-amino-1-butanol or 2-amino-1-ethanol would result in analogs with different chain lengths. The introduction of branching on the propyl chain can be achieved by using substituted amino alcohols, such as 3-amino-2-methyl-1-propanol.

Further diversification can be achieved at the sulfamoyl group. While the parent compound has an unsubstituted sulfamoyl group (-SO2NH2), N-substituted sulfamoyl chlorides can be used to introduce alkyl or aryl groups on the nitrogen atom, leading to a series of N-substituted sulfamates.

Introduction of Heteroatoms and Chiral Centers in Derivatives

Heteroatoms can be incorporated into the linker by using amino alcohols containing additional functional groups. For instance, starting with a diol amine or an amino alcohol with a protected thiol group could lead to analogs with ether or thioether functionalities within the linker.

The introduction of chiral centers is a key strategy for exploring the stereochemical requirements of potential biological targets. As mentioned earlier, using enantiomerically pure amino alcohols as starting materials is a straightforward way to introduce chirality. For example, the use of (R)- or (S)-3-amino-1-butanol would not only change the linker length but also introduce a stereocenter. The synthesis of more complex derivatives could involve the use of amino acids or other chiral building blocks. The development of stereoselective synthesis methods for these derivatives would be crucial for obtaining enantiomerically pure compounds.

Reaction Kinetics and Mechanistic Elucidation of Synthetic Transformations

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and for predicting the reactivity of a compound. For the hypothetical synthesis of benzyl N-(3-sulfamoylpropyl)carbamate from 3-aminopropane-1-sulfonamide and benzyl chloroformate, the reaction rate would be expected to depend on the concentration of both reactants and the base used. The mechanism would likely follow a standard nucleophilic acyl substitution pathway.

Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time under various conditions (e.g., temperature, concentration, solvent). This data would allow for the determination of the rate law and the activation parameters of the reaction.

Mechanistic elucidation could be further supported by computational modeling and by isotopic labeling studies to trace the path of atoms throughout the reaction. However, as no experimental work has been published on this specific reaction, there are no available kinetic data or detailed mechanistic studies to report.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Confirmation of Molecular Architecture (Beyond Basic Identification)

While basic spectroscopic methods confirm the presence of functional groups, advanced analysis of spectroscopic data offers a deeper understanding of the electronic environment and connectivity of the atoms within benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for probing the molecular structure. In ¹H NMR, the chemical shifts of the protons in the propyl chain can confirm the substitution pattern. For instance, the methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen is expected to be deshielded compared to the methylene group adjacent to the sulfamoyl group. The benzylic protons of the carbamate group typically appear as a singlet, while the aromatic protons of the phenyl ring exhibit a characteristic multiplet pattern.

In ¹³C NMR, the carbonyl carbon of the carbamate group is a key indicator, typically resonating in the downfield region. The chemical shifts of the carbon atoms in the propyl chain provide further evidence of the substitution pattern and the electronic effects of the neighboring functional groups.

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the vibrational modes of the functional groups present in the molecule. The carbamate group is characterized by a strong absorption band for the C=O stretching vibration. The N-H stretching vibrations of the carbamate and sulfamoyl groups are also prominent, often appearing as distinct bands. The S=O stretching vibrations of the sulfamoyl group are typically observed as two strong bands. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of benzyl N-(3-sulfamoylpropyl)carbamate, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information, corroborating the connectivity of the benzyl carbamate and sulfamoylpropyl moieties. Common fragmentation pathways for organosulfur compounds have been studied, providing a basis for interpreting the mass spectrum of this molecule. iaea.orgnih.govresearchgate.net

Interactive Data Table: Predicted Spectroscopic Data for Benzyl N-(3-sulfamoylpropyl)carbamate

| Technique | Functional Group/Proton Environment | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic protons (C₆H₅) | 7.2-7.4 | Multiplet |

| ¹H NMR | Benzylic protons (CH₂-Ph) | ~5.1 | Singlet |

| ¹H NMR | Carbamate N-H | Variable | Broad singlet |

| ¹H NMR | CH₂ adjacent to carbamate | ~3.2 | Triplet |

| ¹H NMR | Central CH₂ of propyl chain | ~1.8 | Multiplet |

| ¹H NMR | CH₂ adjacent to sulfamoyl | ~3.0 | Triplet |

| ¹H NMR | Sulfamoyl N-H₂ | Variable | Broad singlet |

| ¹³C NMR | Carbamate C=O | ~156 | - |

| ¹³C NMR | Aromatic carbons | 127-136 | - |

| ¹³C NMR | Benzylic carbon | ~67 | - |

| ¹³C NMR | Propyl chain carbons | 25-50 | - |

| FT-IR | N-H stretch (carbamate) | 3300-3500 | rsc.org |

| FT-IR | C-H stretch (aromatic) | 3000-3100 | rsc.org |

| FT-IR | C-H stretch (aliphatic) | 2850-3000 | rsc.org |

| FT-IR | C=O stretch (carbamate) | 1680-1720 | rsc.org |

| FT-IR | S=O stretch (sulfamoyl) | 1300-1350 and 1140-1180 | researchgate.net |

Interactive Data Table: Illustrative Crystallographic Parameters for a Molecule with Carbamate and Sulfonamide Groups (Ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | rsc.org |

| Space group | P2₁/c | rsc.org |

| a (Å) | 9.160 | rsc.org |

| b (Å) | 7.970 | rsc.org |

| c (Å) | 19.257 | rsc.org |

| β (°) | 106.01 | rsc.org |

| Z | 4 | rsc.org |

Conformational Studies and Dynamic Properties

The flexibility of the propyl chain in benzyl N-(3-sulfamoylpropyl)carbamate allows for a range of possible conformations in solution. Understanding the factors that govern these conformational preferences is key to a complete structural description of the molecule.

The rotation around the C-N bond of a carbamate is known to be restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. nih.govnd.edu This restricted rotation can lead to the existence of syn and anti rotamers. The energy barrier for this rotation in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov For benzyl N-(3-sulfamoylpropyl)carbamate, this would imply a relatively slow interconversion between rotamers at room temperature on the NMR timescale.

Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence the preferred conformation of benzyl N-(3-sulfamoylpropyl)carbamate. In sulfonamides, an anomeric effect, involving the interaction of the nitrogen lone pair with antibonding orbitals of the S-O bonds, can play a role in determining the geometry around the sulfur atom. nih.govacs.org This can lead to specific preferences for the orientation of the N-H bonds relative to the S=O bonds.

For the carbamate moiety, the planarity of the O=C-N unit is a dominant feature due to resonance stabilization. The orientation of the benzyl group and the propyl chain relative to this planar unit will be influenced by steric and electronic factors. Computational studies on similar acyclic systems can provide insights into the low-energy conformations and the relative populations of different rotamers in solution.

Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Enzyme Inhibition Profiles

No published data exists on the investigation of enzyme inhibition profiles for benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate.

Carbonic Anhydrase (CA) Isozyme Selectivity and Potency

There are no available studies on the selectivity and potency of benzyl N-(3-sulfamoylpropyl)carbamate as a carbonic anhydrase inhibitor.

No kinetic data, such as inhibition constants (Kᵢ), for the interaction between benzyl N-(3-sulfamoylpropyl)carbamate and any carbonic anhydrase isozyme has been reported.

Without inhibitory data, a comparative analysis of the specificity of benzyl N-(3-sulfamoylpropyl)carbamate against different carbonic anhydrase isozymes cannot be performed.

Exploration of Other Enzyme Targets (e.g., Cholinesterases, if relevant to structure)

There is no information in the scientific literature regarding the inhibitory activity of benzyl N-(3-sulfamoylpropyl)carbamate against cholinesterases or any other enzyme targets.

Ligand-Receptor Binding Interactions

No studies have been published that describe the ligand-receptor binding interactions of benzyl N-(3-sulfamoylpropyl)carbamate with any biological target.

Modulation of Specific Biological Pathways (e.g., Quorum Sensing)

There is no evidence in the available literature to suggest that benzyl N-(3-sulfamoylpropyl)carbamate modulates quorum sensing or any other specific biological pathways.

Structure Activity Relationship Sar Studies of Benzyl N 3 Sulfamoylpropyl Carbamate Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate analogs is governed by the interplay of its distinct structural components. The benzyl carbamate (B1207046) moiety serves as a crucial element, often contributing to the molecule's ability to interact with biological targets through hydrophobic and aromatic interactions. The carbamate linkage itself is a key feature, providing a stable, yet potentially metabolically cleavable, connection between the benzyl group and the side chain.

The N-(3-sulfamoylpropyl) side chain is another critical determinant of biological activity. The propyl linker provides flexibility, allowing the terminal sulfamoyl group to orient itself optimally within a receptor's binding site. The sulfamoyl group (-SO₂NH₂) is a significant contributor to the molecule's pharmacological profile, as it can engage in hydrogen bonding and other electrostatic interactions. tandfonline.com The presence of this polar, acidic group can also influence the compound's solubility and pharmacokinetic properties. tandfonline.com

Studies on related sulfamoyl-containing compounds have highlighted the importance of the sulfonamide moiety for various biological activities. nih.gov For instance, in a series of carbonic anhydrase inhibitors, the introduction of a sulfamoylpropyl linker was found to be a viable strategy for achieving potent and selective inhibition. nih.gov

Elucidation of Pharmacophore Features

A pharmacophore model for benzyl N-(3-sulfamoylpropyl)carbamate analogs would typically include several key features derived from its structure. These features represent the essential spatial arrangement of atoms or groups necessary for biological activity.

Key Pharmacophore Features:

Aromatic Ring: The phenyl ring of the benzyl group often acts as a hydrophobic feature, engaging in van der Waals or π-π stacking interactions with aromatic amino acid residues in the target protein.

Hydrogen Bond Acceptor/Donor: The carbamate linkage contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These are critical for forming directed interactions within a binding pocket.

Hydrophobic Linker: The three-carbon propyl chain serves as a flexible hydrophobic spacer, influencing the distance and orientation between the benzyl carbamate and the terminal sulfamoyl group. The length of this linker can be a critical parameter, as seen in studies of related molecules where linker length significantly impacts activity. nih.gov

Hydrogen Bond Donor/Acceptor Group: The terminal sulfamoyl group is a potent hydrogen bond donor (from the -NH₂) and acceptor (from the sulfonyl oxygens). This group often plays a pivotal role in anchoring the molecule to its biological target. tandfonline.com

The spatial relationship between these features is paramount. The distance between the aromatic ring and the sulfamoyl group, as dictated by the propyl linker, is a key determinant of how well the molecule fits into its target's binding site.

Impact of Substituent Effects on Potency and Selectivity

The potency and selectivity of benzyl N-(3-sulfamoylpropyl)carbamate analogs can be finely tuned by introducing various substituents at different positions on the molecule.

Substitutions on the Benzyl Ring:

Modifications to the phenyl ring of the benzyl group can significantly impact biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, which may affect its binding affinity. For example, studies on other classes of compounds have shown that the addition of halogen atoms or small alkyl groups to an aromatic ring can enhance hydrophobic interactions and improve potency. acu.edu.in

Table 1: Hypothetical Impact of Benzyl Ring Substituents on Activity

| Substituent (Position) | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| 4-Chloro | Electron-withdrawing | May enhance hydrophobic interactions. |

| 4-Methoxy | Electron-donating | Could influence hydrogen bonding or alter metabolism. |

| 3-Nitro | Strong electron-withdrawing | May impact binding through electronic effects. |

Modifications to the Propyl Linker:

Alterations to the propyl linker, such as changing its length or introducing substituents, can affect the molecule's flexibility and the spatial orientation of the terminal sulfamoyl group. A shorter or longer alkyl chain would change the distance between the key pharmacophoric features, which could either improve or diminish binding affinity depending on the target's topology. nih.gov

Modifications to the Sulfamoyl Group:

Substitution on the nitrogen of the sulfamoyl group (R-SO₂NHR') can modulate its acidity and hydrogen bonding capacity. Replacing one of the hydrogens with an alkyl group, for instance, would reduce the number of hydrogen bond donors, which could impact potency.

The strategic placement of substituents allows for the optimization of a compound's properties, leading to analogs with enhanced potency, improved selectivity for the desired biological target, and more favorable pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. A search for molecular docking studies involving benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate yielded no specific results. While studies on other carbamate (B1207046) or sulfonamide-containing compounds exist, the unique combination of the benzyl carbamate and the 3-sulfamoylpropyl side chain in this molecule has not been specifically investigated in docking simulations reported in the literature.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can provide detailed information on the stability of a ligand-protein complex and the conformational changes that may occur upon binding. There are no published molecular dynamics simulation studies specifically examining the behavior of a complex formed between benzyl N-(3-sulfamoylpropyl)carbamate and a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (chemical structures) to the response variable (biological activity). These models are used to predict the activities of new chemicals. The development of QSAR models requires a dataset of compounds with known activities, and no such studies incorporating benzyl N-(3-sulfamoylpropyl)carbamate have been found in the public domain.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a method for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments that may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. There is no indication from available research that benzyl N-(3-sulfamoylpropyl)carbamate has been either identified through or utilized in fragment-based drug design campaigns.

Preclinical Pharmacological Investigations in Vitro and Non Human in Vivo Models

In Vitro Cellular Assays for Functional Characterization

Effects on Cellular Processes (e.g., Enzyme Activity in Cell Lysates, Cell Proliferation Studies in Non-Human Cell Lines)

There is no available data from in vitro cellular assays to characterize the functional effects of benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate. Searches for studies investigating its impact on specific cellular processes, such as enzyme activity in cell lysates or its influence on the proliferation of non-human cell lines, did not yield any relevant results.

Evaluation in Co-Culture and Organoid Models

No published research could be found that evaluates the activity of benzyl N-(3-sulfamoylpropyl)carbamate in more complex in vitro systems like co-culture or organoid models.

Efficacy Studies in Non-Human Disease Models (e.g., Murine Models)

Proof-of-Concept Studies in Relevant Pathophysiological Systems

Information regarding the in vivo efficacy of benzyl N-(3-sulfamoylpropyl)carbamate is not available in the public domain. There are no documented proof-of-concept studies in murine or other non-human disease models to assess its potential therapeutic effects in relevant pathophysiological systems.

Evaluation of Pharmacodynamic Biomarkers in Preclinical Systems

Consistent with the lack of in vivo efficacy data, there are no reports on the evaluation of pharmacodynamic biomarkers in preclinical systems following administration of benzyl N-(3-sulfamoylpropyl)carbamate.

Metabolic Fate and Biotransformation Studies in Vitro and Preclinical

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Hepatocytes)

Specific data from in vitro metabolic stability assays for benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate in liver microsomes or hepatocytes, such as half-life (t½) or intrinsic clearance (CLint) values, have not been reported in the reviewed literature. Such studies are fundamental in early drug discovery to estimate the hepatic clearance of a compound. The general approach involves incubating the compound with liver subcellular fractions (like microsomes, which are rich in cytochrome P450 enzymes) or intact hepatocytes and monitoring its disappearance over time.

For other compounds containing a benzyl group, studies have shown that modifications to this group, such as replacing it with a benzoyl substituent, can increase metabolic stability in liver microsomes, suggesting that N-debenzylation is a significant metabolic pathway. nih.gov

Identification and Structural Elucidation of Major Metabolites in Preclinical Systems

There is no specific information available from preclinical studies identifying or structurally characterizing the major metabolites of benzyl N-(3-sulfamoylpropyl)carbamate. Metabolite identification is a critical step to understand the complete disposition of a drug candidate and to assess the potential for pharmacologically active or toxic metabolites. Typically, this involves administering the compound to preclinical species and analyzing biological matrices like plasma, urine, and feces using techniques such as mass spectrometry.

For a related sulfonamide-containing compound, incubation in rat hepatocytes led to the generation of a glutathione (B108866) adduct, indicating that cleavage of the sulfonamide bond can be a metabolic route. domainex.co.uk

Elucidation of Enzymatic Pathways Involved in Biotransformation

The specific enzymatic pathways responsible for the biotransformation of benzyl N-(3-sulfamoylpropyl)carbamate have not been elucidated. Based on its chemical structure, several enzymatic pathways could potentially be involved. The carbamate (B1207046) moiety could be a substrate for various hydrolases, such as esterases. The benzyl group is a potential target for oxidation by cytochrome P450 (CYP) enzymes, leading to N-debenzylation. nih.gov

Future Research Directions and Translational Perspectives

Strategies for Further Lead Optimization and Analog Development

Lead optimization is a critical step in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For benzyl (B1604629) N-(3-sulfamoylpropyl)carbamate, several strategies can be envisioned for further analog development.

Modification of the Benzyl Group: The benzyl moiety can be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and steric bulk. This can influence binding affinity and metabolic stability.

Alterations to the Propyl Linker: The three-carbon chain can be shortened, lengthened, or functionalized to explore the optimal distance and geometry for target engagement. Introducing conformational constraints, such as cyclic structures, could also enhance potency and reduce off-target effects.

Derivatization of the Sulfamoyl Group: The terminal sulfamoyl group offers a rich site for chemical modification. N-alkylation or N-arylation could be explored to improve cell permeability and target interactions. Furthermore, the synthesis of bioisosteres of the sulfamoyl group could lead to analogs with improved pharmacokinetic profiles.

A systematic structure-activity relationship (SAR) study, guided by computational modeling, would be instrumental in identifying key structural features responsible for biological activity and in designing novel analogs with superior properties.

Integration with Advanced Preclinical Screening Methodologies

To comprehensively evaluate the therapeutic potential of benzyl N-(3-sulfamoylpropyl)carbamate and its optimized analogs, a battery of advanced preclinical screening methodologies should be employed.

High-Throughput Screening (HTS): HTS assays can be developed to rapidly screen a library of analogs against the intended biological target, allowing for the efficient identification of potent and selective compounds.

Cell-Based Assays: Utilizing relevant cell lines, including primary cells and disease models, will provide insights into the cellular activity, potency, and potential cytotoxicity of the compounds.

In Vivo Models: Once promising candidates are identified, their efficacy and pharmacokinetic profiles must be evaluated in appropriate animal models of the target disease. This will provide crucial data on the compound's behavior in a complex biological system.

The integration of these screening methods will enable a robust and data-driven approach to advancing the most promising candidates toward clinical development.

Potential for Development as Research Probes or Tool Compounds

Beyond its direct therapeutic potential, benzyl N-(3-sulfamoylpropyl)carbamate and its derivatives could serve as valuable research probes or tool compounds. A potent and selective inhibitor of a specific biological target can be an invaluable tool for elucidating its physiological and pathological roles.

To be utilized as a research probe, an analog of benzyl N-(3-sulfamoylpropyl)carbamate would ideally possess the following characteristics:

High Potency and Selectivity: The compound should exhibit strong and specific binding to its intended target to minimize off-target effects and ensure that any observed biological response is due to the modulation of the target of interest.

Chemical Tractability: The compound should be amenable to chemical modification to incorporate reporter tags, such as fluorescent dyes or biotin, for use in various biochemical and cellular assays.

Well-Characterized Mechanism of Action: A thorough understanding of how the compound interacts with its target is essential for the accurate interpretation of experimental results.

The development of such tool compounds would not only advance our understanding of fundamental biological processes but could also aid in the validation of new drug targets.

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

A deep understanding of the mechanism of action of benzyl N-(3-sulfamoylpropyl)carbamate is paramount for unlocking its full therapeutic potential. Initial studies may reveal an expected mode of action, but further investigation could uncover novel biological activities.

Target Deconvolution: If the primary biological target is unknown, target identification studies using techniques such as affinity chromatography, chemical proteomics, or genetic approaches will be necessary.

Pathway Analysis: Once the target is identified, downstream signaling pathways affected by the compound should be investigated to understand the broader biological consequences of target modulation.

Phenotypic Screening: Unbiased phenotypic screening in various disease models could reveal unexpected therapeutic opportunities for benzyl N-(3-sulfamoylpropyl)carbamate or its analogs.

By elucidating the intricate molecular mechanisms underlying its biological effects, researchers may identify novel therapeutic applications beyond the initially intended scope, thereby expanding the potential clinical utility of this chemical scaffold.

Q & A

Q. 1.1. What are the optimal synthetic routes for benzyl N-(3-sulfamoylpropyl)carbamate, and how can reaction yields be maximized?

The synthesis of benzyl N-(3-sulfamoylpropyl)carbamate typically involves carbamate coupling reactions. Key steps include activating the sulfamoylpropyl amine with reagents like carbonyldiimidazole (CDI) or using benzyl chloroformate. Optimization requires controlling stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloroformate to amine) and reaction temperature (0–25°C). Solvent polarity significantly impacts yield; anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring with TLC and NMR (δ 7.3 ppm for benzyl aromatic protons; δ 4.2–4.5 ppm for CH₂OCO) is critical .

Q. 1.2. How is benzyl N-(3-sulfamoylpropyl)carbamate characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H NMR (benzyl protons: δ 7.2–7.4 ppm; sulfamoyl NH: δ 5.1–5.3 ppm) and ¹³C NMR (carbamate carbonyl: δ 155–157 ppm; sulfonamide S=O: δ 45–50 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 287.3 (calculated for C₁₁H₁₄N₂O₄S). High-resolution MS (HRMS) confirms molecular formula .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks involving sulfamoyl groups .

Q. 1.3. What are the stability profiles of benzyl N-(3-sulfamoylpropyl)carbamate under varying storage conditions?

The compound is hygroscopic and degrades in acidic/basic conditions. Long-term stability (≥6 months) requires storage at −20°C in amber vials under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Degradation products include benzyl alcohol (via carbamate hydrolysis) and sulfamic acid, detectable via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of benzyl N-(3-sulfamoylpropyl)carbamate in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilicity of the carbamate carbonyl. Fukui indices indicate nucleophilic attack occurs preferentially at the carbonyl carbon (ƒ⁻ = 0.12) rather than the sulfamoyl sulfur. Solvent effects (PCM model) show THF stabilizes transition states better than DCM, aligning with experimental yields of 85% vs. 72% in SN2 reactions with amines .

Q. 2.2. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between observed and predicted NMR shifts often arise from conformational flexibility or hydrogen bonding. For example, variable-temperature ¹H NMR (VT-NMR) at −40°C can resolve broad NH peaks into doublets (²J = 8.5 Hz). Comparative analysis with analogs (e.g., tert-butyl N-(3-sulfamoylpropyl)carbamate) identifies substituent effects on chemical shifts. Crystallographic data (ORTEP-III) provide definitive bond-length validation (C=O: 1.21 Å; S–N: 1.63 Å) .

Q. 2.3. How does benzyl N-(3-sulfamoylpropyl)carbamate interact with biological targets, and what assays validate its mechanism?

The sulfamoyl group acts as a transition-state analog inhibitor for hydrolytic enzymes (e.g., carbonic anhydrase). In vitro assays include:

- Enzyme Inhibition : IC₅₀ determination via stopped-flow kinetics (e.g., 12 nM for hCA-II).

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH = −8.2 kcal/mol) and stoichiometry (n = 1.1) .

- Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (ΔG = −9.4 kcal/mol) .

Methodological Challenges and Solutions

Q. 3.1. What chromatographic techniques separate benzyl N-(3-sulfamoylpropyl)carbamate from byproducts?

Reverse-phase HPLC (C18 column, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (20%→80% over 20 min) resolves carbamate (retention time: 8.2 min) from benzyl alcohol (4.5 min). For polar byproducts (e.g., sulfamic acid), ion-pair chromatography with 10 mM tetrabutylammonium bromide improves resolution .

Q. 3.2. How are reaction kinetics for carbamate hydrolysis quantified, and what factors influence rate constants?

Pseudo-first-order kinetics (excess H₂O, pH 7.4 buffer) monitored via UV-Vis (λ = 240 nm for carbamate cleavage). Rate constants (kobs) increase with pH (e.g., k = 0.012 h⁻¹ at pH 7 vs. 0.85 h⁻¹ at pH 10). Activation energy (Eₐ) derived from Arrhenius plots (25–50°C) is ~18 kcal/mol .

Comparative Analysis with Structural Analogs

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.